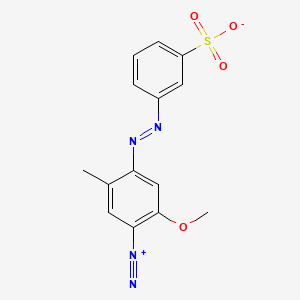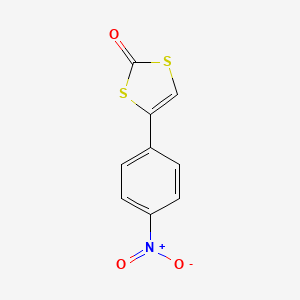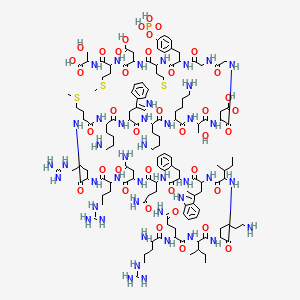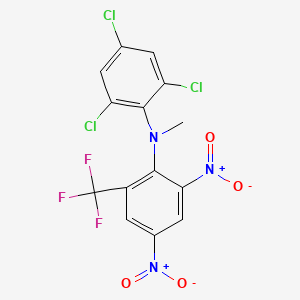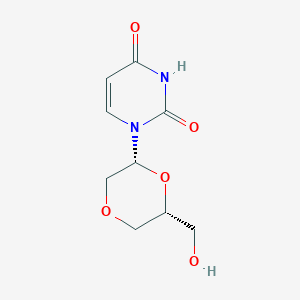
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is a chemical compound with the molecular formula C5H6N2O3. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its unique structure, which includes a hydroxymethyl group and a dioxane ring, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil typically involves the reaction of uracil derivatives with formaldehyde under specific conditions. One common method is the reaction of 6-formyluracil with formaldehyde in the presence of a base to form the hydroxymethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl derivatives.
Reduction: The compound can be reduced to form different hydroxylated products.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydroxylated, formylated, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil has several applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of uracil derivatives.
Biology: Investigated for its potential role in DNA repair and replication processes.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in DNA synthesis and repair, thereby affecting cellular processes. The hydroxymethyl group and dioxane ring play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxymethyluracil: A simpler derivative with only a hydroxymethyl group.
5-Hydroxymethyluracil: Another derivative with a hydroxymethyl group at a different position.
6-Formyluracil: A related compound with a formyl group instead of a hydroxymethyl group.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil is unique due to its combination of a hydroxymethyl group and a dioxane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other uracil derivatives .
Eigenschaften
CAS-Nummer |
101527-68-8 |
|---|---|
Molekularformel |
C9H12N2O5 |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-6-4-15-5-8(16-6)11-2-1-7(13)10-9(11)14/h1-2,6,8,12H,3-5H2,(H,10,13,14)/t6-,8-/m1/s1 |
InChI-Schlüssel |
ZSLKBIKKAYFZRU-HTRCEHHLSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](CO1)N2C=CC(=O)NC2=O)CO |
Kanonische SMILES |
C1C(OC(CO1)N2C=CC(=O)NC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


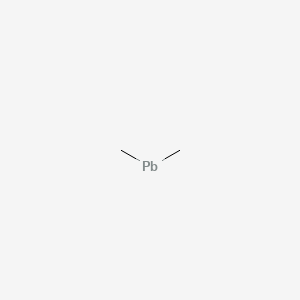



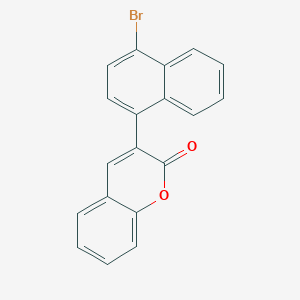
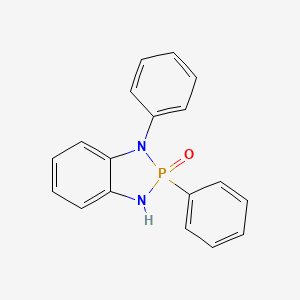
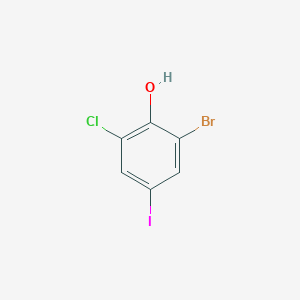
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
